N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The reaction can be summarized as follows:
Starting Materials: 2-chlorobenzylamine, glyoxal, ammonium acetate
Solvent: Ethanol
Reaction Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
- N-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
- N-[(2-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine
Uniqueness
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H2,12,13,14) |
InChI Key |
RRUAZGCMEWATRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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